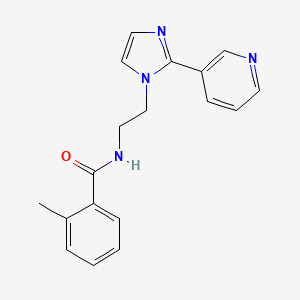

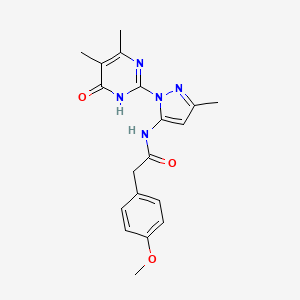

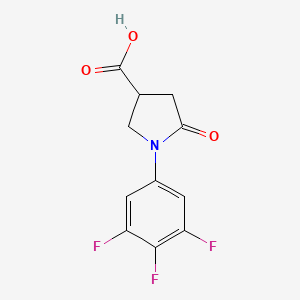

2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Design and Synthesis for Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing different linkers have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains. These compounds, including derivatives with an N-[2-(piperazin-1-yl)ethyl] moiety, offer a potent scaffold for antimycobacterial agents, demonstrating high safety indices and significant antimycobacterial properties. This research highlights the potential of these compounds in developing new treatments for tuberculosis, addressing the challenge of drug resistance (Kai Lv et al., 2017).

Cellular Permeability of DNA-Binding Compounds

Research on pyrrole-imidazole (Py-Im) polyamides has explored their specificity in binding to DNA sequences within mammalian cells. A study investigating the effects of size and linker on cellular permeability found that an ethylene diamine (Et) linker enhances permeability. These findings contribute to understanding how to improve the delivery and effectiveness of DNA-targeting compounds in therapeutic applications (Bo Liu & T. Kodadek, 2009).

Functionalization Reactions in Organic Synthesis

Experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine have provided insights into the mechanisms of synthesizing novel organic compounds. These findings offer valuable knowledge for designing and synthesizing novel organic molecules with potential applications in various fields, including pharmaceuticals and materials science (İ. Yıldırım et al., 2005).

Development of Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating a thiadiazole moiety has shown promising insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research contributes to the search for effective insecticidal agents, highlighting the potential of these novel compounds in agricultural pest management (A. Fadda et al., 2017).

Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

A study focusing on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives evaluated their antibacterial activity, revealing that some compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. This research supports the development of new antibacterial agents, contributing to the fight against bacterial infections (Pushpalatha Budumuru et al., 2018).

Mechanism of Action

Mode of Action

Related compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .

Biochemical Pathways

By inhibiting mitochondrial complex i, similar compounds disrupt the electron transport chain, a crucial part of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes.

properties

IUPAC Name |

2-methyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-14-5-2-3-7-16(14)18(23)21-10-12-22-11-9-20-17(22)15-6-4-8-19-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEBFHRLHDERMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2831854.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)

![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)

![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)